molecular formula C25H20ClN5O3S B11657771 4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid

4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid

Cat. No.: B11657771
M. Wt: 506.0 g/mol
InChI Key: QSSQNVDOWDCEFI-MZJWZYIUSA-N
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Description

4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl and methylphenyl groups, and a benzoic acid moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

    Hydrazonation: The hydrazono group is introduced by reacting the thioacetylated intermediate with hydrazine or its derivatives.

    Final Coupling with Benzoic Acid: The final step involves the coupling of the hydrazono intermediate with benzoic acid or its derivatives under suitable reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and hydrazono groups, leading to the formation of sulfoxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring and hydrazono groups, resulting in the formation of reduced triazole derivatives and hydrazines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives (sulfoxides, sulfones), reduced triazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and hydrazono group are key functional groups that interact with enzymes and receptors, leading to various biological effects. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H20ClN5O3S

Molecular Weight

506.0 g/mol

IUPAC Name

4-[(E)-[[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C25H20ClN5O3S/c1-16-2-12-21(13-3-16)31-23(18-8-10-20(26)11-9-18)29-30-25(31)35-15-22(32)28-27-14-17-4-6-19(7-5-17)24(33)34/h2-14H,15H2,1H3,(H,28,32)(H,33,34)/b27-14+

InChI Key

QSSQNVDOWDCEFI-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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